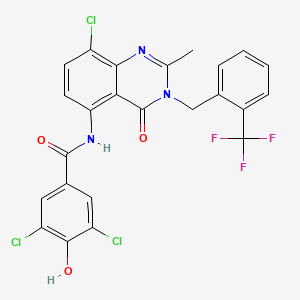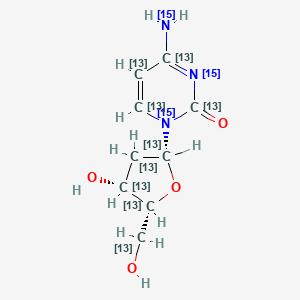
2'-Deoxycytidine-13C9,15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxycytidine-13C9,15N3 is a stable isotope-labeled compound of 2’-deoxycytidine, a deoxyribonucleoside. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-13C9,15N3 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 2’-deoxycytidine molecule. One method involves the use of N-deoxyribosyltransferase, an enzyme that facilitates the transfer of a deoxyribose moiety to cytosine, resulting in the formation of 2’-deoxycytidine . The reaction conditions often include the use of a colon bacillus strain that has been genetically modified to overexpress N-deoxyribosyltransferase while suppressing cytosine deaminase and cytidine deaminase activities .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-13C9,15N3 can be achieved through bioconversion processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently and with high purity. The use of stable isotope-labeled precursors ensures the incorporation of carbon-13 and nitrogen-15 into the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidine-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine (from oxidation), 2’-deoxycytidine (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Applications De Recherche Scientifique
2’-Deoxycytidine-13C9,15N3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs in the body.
Industry: Applied in the development of antiviral and anticancer drugs, as well as in the production of stable isotope-labeled compounds for research and diagnostic purposes
Mécanisme D'action
2’-Deoxycytidine-13C9,15N3 exerts its effects primarily through its incorporation into DNA. As a deoxyribonucleoside, it can be phosphorylated to form 2’-deoxycytidine triphosphate, which is then incorporated into DNA during replication. This incorporation can inhibit the activity of DNA polymerases and other enzymes involved in DNA synthesis and repair . The molecular targets include thymidine kinase and deoxycytidine kinase, which are key enzymes in the nucleotide salvage pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: The unlabeled form of the compound, commonly used in DNA synthesis studies.
2’-Deoxyuridine: An analog that differs by having a uracil base instead of cytosine.
2’-Deoxyadenosine: Another deoxyribonucleoside with an adenine base.
Uniqueness
2’-Deoxycytidine-13C9,15N3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a significant advantage in studies requiring detailed analysis of metabolic pathways and molecular interactions .
Propriétés
Formule moléculaire |
C9H13N3O4 |
|---|---|
Poids moléculaire |
239.13 g/mol |
Nom IUPAC |
4-(15N)azanyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clé InChI |
CKTSBUTUHBMZGZ-QVZWTWABSA-N |
SMILES isomérique |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2])[13CH2]O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



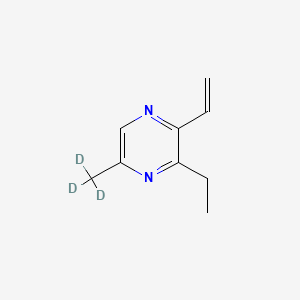
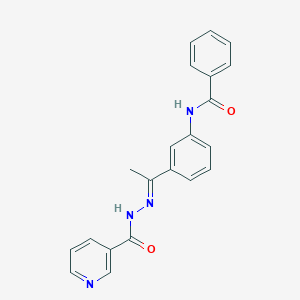
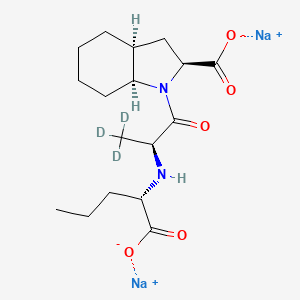
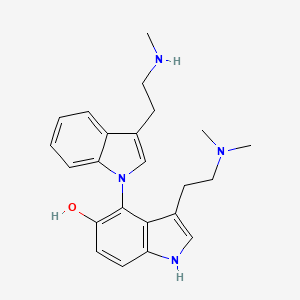

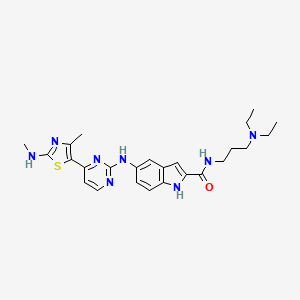
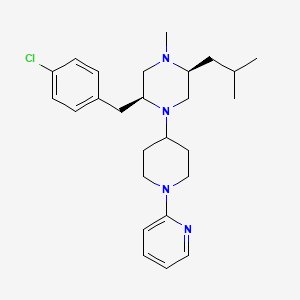
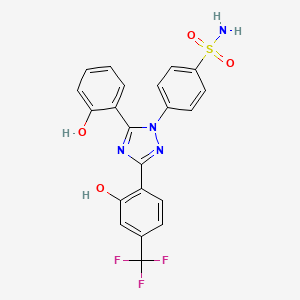
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)

![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
